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The table below summarizes the key quantitative pharmacological data available for homopterocarpin.

Pharmacological o . .
Quantitative Result (ICso / Ki)  Experimental Model (In vitro)  Reference

Activity

MAO-B Inhibition ICs0 = 0.72 pM; Ki = 0.21 pM Recombinant human MAO-B [1]
(competitive, reversible) enzyme [1]

Anti-SARS-CoV-2 ICs0 =17.2 M (no cytotoxicity =~ SARS-CoV-2 strain G614 in [2]
at 100 pm) Caco-2-F03 cells [2]

Anti-inflammatory Identified as a potential active GC-MS analysis of Pterocarpus  [3]
compound (5.03% in extract) osun heartwood extract [3]

Detailed Experimental Contexts and Protocols

MAO-B Inhibition for Neurological Disorders

The potent inhibition of human MAO-B suggests homopterocarpin has potential for managing neurological

conditions like Parkinson's disease.
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e Experimental Protocol: The inhibitory activity against hAMAO-A and hMAO-B was evaluated using
recombinant enzymes. Enzyme activity was measured by a fluorometric method, monitoring the
production of H202 during the oxidative deamination of the substrate, kynuramine. The ICso (half-
maximal inhibitory concentration) was determined, and the inhibition type (competitive) and
reversibility were confirmed through enzyme kinetics, yielding the inhibition constant (Ki) [1].

e Key Findings: Homopterocarpin demonstrated selectivity for the MAO-B isoform. Molecular
docking simulations indicated a high binding affinity for the hMAO-B active site (-7.7 kcal/mol). The
study also noted that the 3-OCHs group on its A-ring is a key structural feature for this activity [1].

Anti-SARS-CoV-2 Activity

Homopterocarpin was identified as one of several constituents in Pterocarpus santalinus heartwood with

activity against SARS-CoV-2.

e Experimental Protocol: Anti-SARS-CoV-2 activity was assessed using the SARS-CoV-2 strain
G614 in Caco-2-F03 cells (a human colon adenocarcinoma cell line). The primary assay quantified
the amount of viral spike protein in infected cells 24 hours post-infection via immunostaining.
Cytotoxicity (CCso) was determined in parallel, confirming a high selectivity index [2].

¢ Key Findings: The activity was reported alongside other pterocarpans and flavonoids, allowing for a
proposed structure-activity relationship (SAR) for this compound class [2].

Anti-inflammatory Activity

Homopterocarpin was identified as a potential contributor to the anti-inflammatory effects of a traditional

medicinal plant.

e Experimental Protocol: In a study on Pterocarpus osun heartwood, the organic extract was
analyzed using GC-MS. The anti-inflammatory activity was then evaluated in a Wistar rat model
using a fresh egg-albumin-induced paw edema test. Homopterocarpin, constituting 5.03% of the
identified non-polar compounds in the extract, was concluded to be one of the compounds likely
responsible for the observed anti-inflammatory effect [3].

Biotransformation to Medicarpin

A significant area of research involves the microbial biotransformation of homopterocarpin into

medicarpin, a structurally similar pterocarpan with a broader and often more potent documented
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pharmacological profile [4]. This process represents a "green synthesis" method to produce medicarpin.

¢ Protocol Summary: Homopterocarpin (isolated from Pterocarpus macrocarpus heartwood) was
added to a culture of Aspergillus niger (strain Ul X-172) in a soybean meal broth medium. The
culture was incubated at 27 £ 2 °C with shaking for 7 days. The transformation product was extracted
with dichloromethane and purified via silica gel column chromatography. The conversion to
medicarpin was confirmed through TLC, GC-MS, and NMR analysis [4].

The diagram below illustrates this biotransformation workflow.
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Molecular Docking and Mechanism

While the exact mechanism of homopterocarpin's antiviral and anti-inflammatory actions is not fully

elucidated, its interaction with the MAO-B enzyme has been studied computationally.

¢ Docking Protocol: A molecular docking simulation was performed to understand the interaction
between homopterocarpin and the hMAO-B enzyme. The simulation predicted a binding affinity of
-7.7 kcallmol, which was higher than its affinity for hAMAO-A, explaining its selectivity. The docking
poses suggested favorable interactions within the enzyme's active site [1].

The following diagram conceptualizes the key steps involved in the molecular docking process used for such

analyses.
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Research Summary

Current evidence positions homepterocarpin as a promising natural product lead compound. Its potent and

selective inhibition of MAO-B is a particularly strong finding for potential neuropharmacological
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development [1]. Its anti-SARS-CoV-2 activity, while less potent than some other compounds in the extract,

contributes to the overall bioactivity profile of its plant of origin [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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